[6-Bromo-2-methyl-1-(2-morpholin-4-ylethyl)indol-3-yl]-(4-methoxyphenyl)methanone

Cannabinoid Receptor Binding Structure-Activity Relationship Radioligand Displacement

WIN 54,461, chemically defined as [6-Bromo-2-methyl-1-(2-morpholin-4-ylethyl)indol-3-yl]-(4-methoxyphenyl)methanone (CAS 166599-63-9), is a synthetic aminoalkylindole (AAI) that functions as a potent and selective inverse agonist for the cannabinoid CB2 receptor. First characterized as a key 6-bromo analog in a seminal structure-activity relationship (SAR) study, it served as a critical pharmacophoric template for developing subtype-selective cannabinoid ligands.

Molecular Formula C23H25BrN2O3
Molecular Weight 457.4 g/mol
CAS No. 166599-63-9
Cat. No. B114090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[6-Bromo-2-methyl-1-(2-morpholin-4-ylethyl)indol-3-yl]-(4-methoxyphenyl)methanone
CAS166599-63-9
SynonymsWIN 544,61;  6-Bromopravadoline;  [6-Bromo-2-methyl-1-[2-(4-morpholinyl)ethyl]-1H-indol-3-yl](4-methoxyphenyl)methanone; 
Molecular FormulaC23H25BrN2O3
Molecular Weight457.4 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(N1CCN3CCOCC3)C=C(C=C2)Br)C(=O)C4=CC=C(C=C4)OC
InChIInChI=1S/C23H25BrN2O3/c1-16-22(23(27)17-3-6-19(28-2)7-4-17)20-8-5-18(24)15-21(20)26(16)10-9-25-11-13-29-14-12-25/h3-8,15H,9-14H2,1-2H3
InChIKeyDUYGSAPQVOBOCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Procurement Guide: WIN 54,461 (6-Bromopravadoline) as a Differentiated CB2 Inverse Agonist Tool


WIN 54,461, chemically defined as [6-Bromo-2-methyl-1-(2-morpholin-4-ylethyl)indol-3-yl]-(4-methoxyphenyl)methanone (CAS 166599-63-9), is a synthetic aminoalkylindole (AAI) that functions as a potent and selective inverse agonist for the cannabinoid CB2 receptor [1]. First characterized as a key 6-bromo analog in a seminal structure-activity relationship (SAR) study, it served as a critical pharmacophoric template for developing subtype-selective cannabinoid ligands [2]. Its unique substitution pattern and functional profile distinguish it from classical cannabinoids and other AAIs, making it a precise tool for dissecting CB2-mediated constitutive signaling pathways.

Why Generic Cannabinoid Ligands Cannot Replace WIN 54,461 in CB2 Inverse Agonism Studies


Simply substituting WIN 54,461 with other aminoalkylindoles or classical cannabinoid ligands like WIN 55,212-2 is scientifically invalid due to profound differences in receptor subtype selectivity and functional efficacy. While many AAIs act as non-selective CB1/CB2 agonists, WIN 54,461 is a selective CB2 inverse agonist, meaning it actively reduces the receptor's basal (constitutive) activity rather than merely blocking agonist binding [1]. This functional profile is critically dependent on the 6-bromo substitution on the indole ring, as demonstrated by the fact that its 6-iodo analog, AM-630, exhibits a different selectivity window and residual partial agonism at CB1 [2]. Therefore, using an incorrect analog would lead to misinterpretation of CB2-specific inverse agonism pharmacology and off-target CB1 engagement.

Quantitative Evidence Guide for WIN 54,461: Comparator-Based Differentiation Data


CB1 Receptor Binding Affinity: WIN 54,461 vs. Prototypical Agonist WIN 55,212-2

WIN 54,461 exhibits moderate affinity for the CB1 receptor, which is substantially lower than the prototypical AAI agonist WIN 55,212-2. This moderate affinity, quantified via displacement of [3H]WIN 55,212-2, is a key characteristic that distinguishes its pharmacological profile from high-affinity agonists [1]. The assay utilized rat cerebellum membranes, a tissue enriched in CB1 receptors, establishing a direct and comparable baseline for cannabinoid ligand binding.

Cannabinoid Receptor Binding Structure-Activity Relationship Radioligand Displacement

Functional Selectivity: CB2 Inverse Agonism vs. CB1 Antagonism/Weak Partial Agonism of AM-630

WIN 54,461 is pharmacologically defined as a potent and selective CB2 inverse agonist [1]. In contrast, its 6-iodo analog AM-630, while also a CB2 inverse agonist, acts as a weak partial agonist at the CB1 receptor, introducing a confounding functional activity at the CB1 subtype [2]. This difference in intrinsic activity at CB1 is a critical differentiator: WIN 54,461 lacks this CB1 partial agonism, providing a cleaner functional signal for CB2 inverse agonism studies.

Functional Selectivity Inverse Agonism CB2 Receptor AM-630

Functional Antagonism in Tissue: Mouse Vas Deferens (MVD) Assay

The original SAR study utilized the mouse vas deferens (MVD) preparation to functionally distinguish agonists from potential antagonists among aminoalkylindoles. WIN 54,461 displayed a profile consistent with cannabinoid receptor antagonism, failing to inhibit electrically evoked twitch responses on its own but capable of blocking the effects of cannabinoid agonists [1]. This functional antagonism in a native tissue is a key differentiator from AAI agonists like WIN 55,212-2 and pravadoline.

Functional Assay Mouse Vas Deferens Cannabinoid Antagonist

Chemical Identity and Purity: Differentiation from Frequently Confused Analogs

A critical procurement consideration is the frequent mislabeling or confusion of WIN 54,461 with its 6-iodo analog AM-630 in commercial listings . WIN 54,461 has a molecular formula of C23H25BrN2O3 (MW 457.36) and is available as a crystalline solid with a documented purity of 99.84% [1]. This is distinct from AM-630 (C23H25IN2O3). Verification of the bromine-containing structure via the canonical SMILES string is essential to ensure the correct inverse agonist is obtained.

Chemical Identity Purity Procurement Quality Control

Physicochemical Properties: Solubility and Formulation for In Vitro Studies

For consistent in vitro assay performance, the physicochemical profile of WIN 54,461 is well-defined: it is soluble in DMF at 10 mg/mL, in DMF:PBS (pH 7.2, 1:3) at 0.25 mg/mL, and in DMSO at 2 mg/mL . These solubilities are comparable to other AAI analogs, ensuring straightforward formulation for cell-based or biochemical assays without requiring exotic solvents. The compound is a crystalline solid, which aids in accurate weighing and long-term stability [1].

Solubility Formulation DMSO Assay Compatibility

SAR Context: The 6-Bromo Substitution as the Origin of CB2 Inverse Agonism in AAIs

The Eissenstat et al. (1995) SAR study identified the 6-position of the indole ring as a critical determinant of functional activity. The introduction of a bromine atom at this position in WIN 54,461 transformed the pharmacological profile from the non-selective agonism typical of earlier AAIs to a cannabinoid receptor antagonist profile [1]. This finding established the 6-substituted indole as a key pharmacophoric element for obtaining inverse agonist/antagonist activity at cannabinoid receptors, making WIN 54,461 the foundational compound for this entire mechanistic class [2].

Pharmacophore SAR Indole Substitution Drug Design

Optimal Research Applications for WIN 54,461 Based on Differentiated Evidence


Selective CB2 Inverse Agonism in Neuroinflammation and Immune Cell Studies

WIN 54,461 is ideally suited for in vitro and ex vivo studies investigating the role of constitutive CB2 receptor activity in immune cells and neuroinflammatory models. Its defined profile as a selective CB2 inverse agonist, with an IC50 of 515 nM at CB1 and no intrinsic CB1 partial agonism [1], allows researchers to specifically probe CB2-mediated signaling without the confounding CB1 activation seen with AM-630. This enables precise elucidation of CB2's role in microglial activation, T-cell proliferation, and inflammatory cytokine release.

Pharmacophore Reference Standard for 6-Substituted Cannabinoid Ligand Design

As the first characterized 6-bromo analog demonstrating a functional switch from agonism to antagonism [1], WIN 54,461 serves as an essential reference compound in medicinal chemistry campaigns aimed at developing novel CB2-selective inverse agonists. It provides a structural and pharmacological benchmark against which new chemical entities can be compared in SAR studies for binding affinity, functional selectivity, and drug-like properties.

Differentiation Control in Cannabinoid Receptor Subtype Selectivity Assays

In assays designed to validate the selectivity of new cannabinoid ligands, WIN 54,461 functions as a critical control compound representing the CB2 inverse agonist phenotype. Using it alongside the CB1/CB2 agonist WIN 55,212-2 and the CB2 inverse agonist AM-630 (which has CB1 partial agonism) provides a comprehensive pharmacological fingerprint to verify assay sensitivity and subtype selectivity [1][2].

Investigation of Constitutive Cannabinoid Receptor Signaling in Native Tissues

The documented antagonist profile in the mouse vas deferens (MVD) preparation validates WIN 54,461 for studies in native tissue expressing endogenous cannabinoid receptors [1]. Researchers can employ it to block endocannabinoid tone and reveal constitutive receptor activity, a key application for understanding tonic endocannabinoid signaling in the gastrointestinal, reproductive, and central nervous systems.

Quote Request

Request a Quote for [6-Bromo-2-methyl-1-(2-morpholin-4-ylethyl)indol-3-yl]-(4-methoxyphenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.